molecular formula C6H14ClN B127519 2-Chloro-N,N-diethylethanamine CAS No. 100-35-6

2-Chloro-N,N-diethylethanamine

Cat. No.: B127519
CAS No.: 100-35-6
M. Wt: 135.63 g/mol
InChI Key: YMDNODNLFSHHCV-UHFFFAOYSA-N
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Description

2-Chloro-N,N-diethylethanamine is an organic compound with the molecular formula C6H14ClN. It is a colorless to slightly yellow liquid that is soluble in water, alcohol, and ether. This compound is primarily used as an intermediate in the synthesis of various chemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-N,N-diethylethanamine can be synthesized through the reaction of diethylamine with ethylene oxide in the presence of hydrochloric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, this compound is produced by reacting diethylamine with ethylene oxide in large reactors. The reaction mixture is then purified through distillation and crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N,N-diethylethanamine undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding N-oxides.

    Reduction Reactions: It can be reduced to form secondary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products Formed

    Substitution: Products include various substituted amines.

    Oxidation: Products include N-oxides.

    Reduction: Products include secondary amines.

Scientific Research Applications

2-Chloro-N,N-diethylethanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Used in the study of enzyme mechanisms and protein interactions.

    Medicine: Used as an intermediate in the synthesis of pharmaceuticals, including anticancer agents and antibiotics.

    Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N,N-diethylethanamine involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins, leading to the inhibition of their function. This property makes it useful in the development of anticancer agents.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloroethyl)methylamine
  • (2-Chloroethyl)ethylamine
  • (2-Chloroethyl)propylamine

Uniqueness

2-Chloro-N,N-diethylethanamine is unique due to its specific alkylating properties and its ability to form stable intermediates in various chemical reactions. Its versatility in synthetic chemistry and its applications in multiple fields make it a valuable compound in both research and industry.

Properties

IUPAC Name

2-chloro-N,N-diethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14ClN/c1-3-8(4-2)6-5-7/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDNODNLFSHHCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67845-39-0 (sulfate [1:1]), 68391-41-3 (sulfate [2:1]), 869-24-9 (hydrochloride)
Record name N,N-Diethyl-2-chloroethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8043868
Record name Ethanamine, 2-chloro-N,N-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8043868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100-35-6
Record name Diethylaminoethyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diethyl-2-chloroethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanamine, 2-chloro-N,N-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8043868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloroethyldiethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.585
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-CHLOROTRIETHYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKE4K6N7IF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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